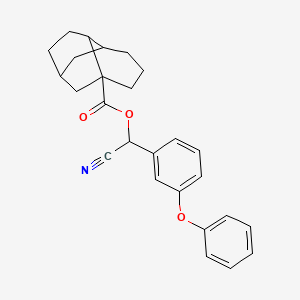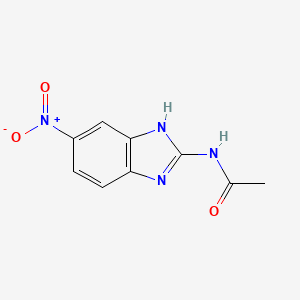
Methyl 2-benzoyl-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-benzoyl-3-methylbenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by a benzoyl group attached to the second position and a methyl group attached to the third position of the benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzoyl-3-methylbenzoate can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with 3-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the esterification of 2-benzoyl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed to facilitate the formation of the ester bond, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
化学反応の分析
Types of Reactions
-
Oxidation: : Methyl 2-benzoyl-3-methylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), which can convert the methyl group to a carboxylic acid group.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions typically target the carbonyl group, converting it to an alcohol.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid can introduce a nitro group to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, often under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration reactions.
Major Products Formed
Oxidation: Formation of 2-benzoyl-3-carboxybenzoic acid.
Reduction: Formation of 2-benzoyl-3-methylbenzyl alcohol.
Substitution: Formation of nitro-substituted derivatives, such as 2-benzoyl-3-methyl-4-nitrobenzoate.
科学的研究の応用
Methyl 2-benzoyl-3-methylbenzoate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving ester hydrolysis.
-
Industry: : Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.
作用機序
The mechanism of action of Methyl 2-benzoyl-3-methylbenzoate largely depends on its chemical reactivity and interaction with biological targets. In biochemical systems, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The benzoyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the presence of other interacting molecules.
類似化合物との比較
Methyl 2-benzoyl-3-methylbenzoate can be compared with other similar compounds such as:
Methyl benzoate: Lacks the benzoyl and additional methyl groups, making it less complex and with different reactivity.
Methyl 3-methylbenzoate: Similar structure but without the benzoyl group, affecting its chemical properties and applications.
Methyl 2-benzoylbenzoate: Similar but lacks the additional methyl group, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
| 94501-26-5 | |
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
methyl 2-benzoyl-3-methylbenzoate |
InChI |
InChI=1S/C16H14O3/c1-11-7-6-10-13(16(18)19-2)14(11)15(17)12-8-4-3-5-9-12/h3-10H,1-2H3 |
InChIキー |
XEFUSINBBZMMBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)



